N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine
Description
N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound with the molecular formula C20H25F3N4 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Properties
Molecular Formula |
C18H22F3N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C18H22F3N5/c1-24(2)16-6-7-17(23-22-16)26-10-8-25(9-11-26)13-14-4-3-5-15(12-14)18(19,20)21/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
NWZDIYNFCNIWJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with trifluoromethylphenyl bromide in the presence of a suitable base.
Coupling with Pyridazine: The final step involves coupling the piperazine intermediate with a pyridazine derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and binding interactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of pyridazine.
N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)quinazolin-4-amine: Contains a quinazoline ring instead of pyridazine.
Uniqueness
The uniqueness of N,N-dimethyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
